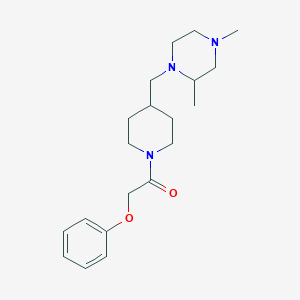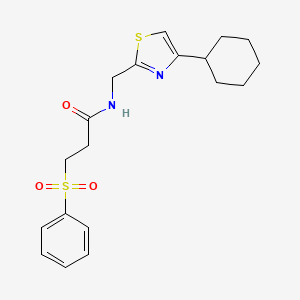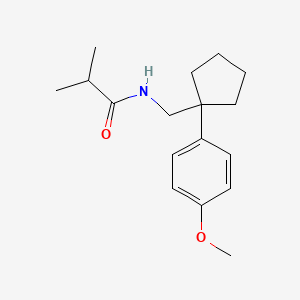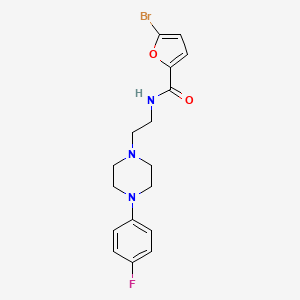![molecular formula C8H11BrN2 B2738332 [(5-Bromopyridin-2-yl)methyl]dimethylamine CAS No. 908271-69-2](/img/structure/B2738332.png)
[(5-Bromopyridin-2-yl)methyl]dimethylamine
Übersicht
Beschreibung
“[(5-Bromopyridin-2-yl)methyl]dimethylamine” is a chemical compound with the molecular formula C8H11BrN2. It has a molecular weight of 215.09 . This compound is used in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a bromine atom attached to the 5th carbon atom and a dimethylamine group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 and a boiling point of 223.3±25.0 °C at 760 mmHg . Other physical and chemical properties like its melting point and flash point are not specified in the search results .Wissenschaftliche Forschungsanwendungen
5-Bromo-2-Methylaniline has been used in a variety of scientific research applications, including drug development, enzyme inhibition studies, and the synthesis of other compounds. It has also been used in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, it has been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-Methylaniline is not yet fully understood. However, it is known to interact with various proteins and enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play an important role in drug metabolism. In addition, it has been shown to interact with various neurotransmitter receptors, such as serotonin and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-Methylaniline have not yet been fully elucidated. However, it has been shown to cause a decrease in the activity of cytochrome P450 enzymes, which can lead to an increase in drug metabolism. In addition, it has been shown to interact with various neurotransmitter receptors, which can lead to changes in neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-Bromo-2-Methylaniline for lab experiments include its low cost, ease of synthesis, and wide range of applications. It is also a relatively safe compound to work with, as it has a low toxicity. However, there are some limitations to using this compound in lab experiments. For example, it can be difficult to purify due to its low solubility in organic solvents. In addition, it can be difficult to control the reaction conditions due to its low reactivity.
Zukünftige Richtungen
The future directions for 5-Bromo-2-Methylaniline include further investigations into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted into its mechanism of action, as well as its interactions with various proteins and enzymes. Finally, further research could be conducted into its use as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-8-4-3-7(9)5-10-8/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJHRRQFVHPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Ethoxy-3-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2738250.png)



![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2738261.png)
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2738262.png)





![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738269.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2738271.png)
![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)
